Spectroscopic Data of Acenaphthylene: A Technical Guide for Compound Identification
Spectroscopic Data of Acenaphthylene: A Technical Guide for Compound Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for acenaphthylene, a polycyclic aromatic hydrocarbon. The information herein is intended to assist in the unequivocal identification and characterization of this compound using standard analytical techniques. This document presents quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and illustrates the logical workflow for compound identification.
Introduction
Acenaphthylene (C₁₂H₈) is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting carbons 1 and 8. It is found in coal tar and is used in the synthesis of dyes, plastics, insecticides, and fungicides.[1][2] Accurate identification of acenaphthylene is crucial for quality control, metabolic studies, and environmental monitoring. This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for its characterization.
Spectroscopic Data of Acenaphthylene
The following sections summarize the essential spectroscopic data for acenaphthylene, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For acenaphthylene, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its unique structure.
Table 1: ¹H NMR Spectroscopic Data for Acenaphthylene [1][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 - 7.79 | m | 2H | H-3, H-8 |
| 7.69 - 7.67 | m | 2H | H-4, H-7 |
| 7.55 - 7.51 | m | 2H | H-5, H-6 |
| 7.07 | s | 2H | H-1, H-2 |
Solvent: CDCl₃, Frequency: 400 MHz[1][3]
Table 2: ¹³C NMR Spectroscopic Data for Acenaphthylene [1][4]
| Chemical Shift (δ) ppm | Assignment |
| 139.62 | C-9, C-10 (quaternary) |
| 129.29 | C-1, C-2 |
| 128.25 | C-11, C-12 (quaternary) |
| 128.07 | C-5, C-6 |
| 127.59 | C-3, C-8 |
| 127.13 | C-4, C-7 |
| 124.08 | C-5a, C-8a (quaternary) |
Solvent: CDCl₃, Frequency: 25.16 MHz[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and vibrational modes within a molecule. The IR spectrum of acenaphthylene is characterized by absorptions corresponding to C-H and C=C bonds in its aromatic system.
Table 3: Key IR Absorption Bands for Acenaphthylene [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
| 850 - 750 | Strong | C-H Out-of-Plane Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of acenaphthylene results in characteristic absorption maxima in the UV region.
Table 4: UV-Vis Spectroscopic Data for Acenaphthylene [1]
| λmax (nm) | Solvent |
| 229 | Ethanol |
| 265 | Ethanol |
| 323 | Ethanol |
| 338 | Ethanol |
| 363 | Not Specified |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of a compound. For acenaphthylene, the molecular ion peak is the most abundant, confirming its molecular formula.
Table 5: Mass Spectrometry Data for Acenaphthylene (Electron Ionization) [1][7][8]
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 151 | 20 | [M-H]⁺ |
| 126 | 10 | [M-C₂H₂]⁺ |
| 76 | 15 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol[9][10]
-
Sample Preparation : Accurately weigh 5-10 mg of the acenaphthylene sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz for ¹H NMR). Ensure the instrument is properly tuned and shimmed for the solvent.[9]
-
¹H NMR Data Acquisition : Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[9]
-
¹³C NMR Data Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope and the presence of quaternary carbons.[9][10]
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[11] Perform phase and baseline corrections. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.
IR Spectroscopy Protocol[5][12]
-
Sample Preparation : For solid-state analysis, the KBr pellet method is common. Mix a small amount of acenaphthylene (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window (e.g., NaCl plates).
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Place the acenaphthylene sample in the beam path and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol[13]
-
Sample Preparation : Prepare a dilute solution of acenaphthylene in a UV-transparent solvent, such as ethanol or cyclohexane. Concentrations are typically in the micromolar (µM) range. Use a quartz cuvette with a 1 cm path length.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Fill a reference cuvette with the pure solvent and the sample cuvette with the acenaphthylene solution. Place both in the spectrophotometer. Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. The instrument automatically subtracts the solvent absorbance.[12]
Mass Spectrometry (GC-MS) Protocol[1][14]
-
Sample Preparation : Dissolve a small amount of acenaphthylene in a volatile solvent like dichloromethane or hexane to an appropriate concentration (e.g., 10-100 µg/mL).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography : Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC column (e.g., a capillary column like HP-5MS) separates the components of the sample. A typical temperature program might start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry : As acenaphthylene elutes from the GC column, it enters the MS ion source. The standard EI energy is 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for instance, from 40 to 400 amu, to detect the molecular ion and its fragments.[13]
Compound Identification Workflow
The identification of a compound like acenaphthylene using spectroscopy follows a logical progression. The workflow diagram below illustrates this process, from initial analysis to final structure confirmation.
References
- 1. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acenaphthylene - Wikipedia [en.wikipedia.org]
- 3. Acenaphthylene(208-96-8) 1H NMR [m.chemicalbook.com]
- 4. Acenaphthylene(208-96-8) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Acenaphthylene [webbook.nist.gov]
- 7. Acenaphthylene [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. rsc.org [rsc.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
